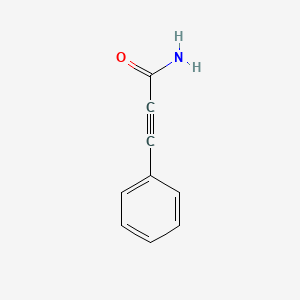

3-Phenylprop-2-ynamide

Vue d'ensemble

Description

3-Phenylprop-2-ynamide is an organic compound with the molecular formula C9H7NO. It is a compound of interest in various fields of chemistry .

Synthesis Analysis

A flexible, modular ynamide synthesis is reported that uses trichloroethene as an inexpensive two carbon synthon. A wide range of amides and electrophiles can be converted to the corresponding ynamides . Another method involves the synthesis of 3-Phenylprop-2-ynamide from Methyl Phenylpropiolate .

Molecular Structure Analysis

The molecular structure of 3-Phenylprop-2-ynamide has been analyzed using X-ray crystallography . The compound crystallizes in a monoclinic system and space group .

Chemical Reactions Analysis

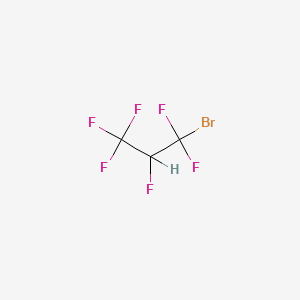

The Diels–Alder reactions of furan and 2-methylfuran with 3-bromo-1‑phenylprop-2-ynone have been studied at B3LYP/6-311G (d, p) level of theory . The reaction mechanism has been followed by optimizing the transition state structure using the intrinsic coordinate IRC computations and the estimated activation energies .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenylprop-2-ynamide include a density of 1.2±0.1 g/cm3, boiling point of 280.4±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 51.9±3.0 kJ/mol, and flash point of 123.4±22.6 °C .

Applications De Recherche Scientifique

Brønsted Acid-Mediated Reactions of Ynamides

- Scientific Field: Organic Chemistry

- Application Summary: Ynamides have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . Recently, Brønsted acid-mediated reactions of ynamides represent significant advances in ynamide chemistry .

- Methods of Application: The specific methods of application involve various reactions including cycloaddition, cyclization, intramolecular alkoxylation-initiated rearrangement, oxygen atom transfer reactions and hydro-heteroatom addition reactions .

- Results or Outcomes: The outcomes of these reactions are structurally complex N-containing molecules .

Photoinduced Ynamide Structural Reshuffling and Functionalization

- Scientific Field: Organic Chemistry

- Application Summary: Ynamides can undergo structural reshuffling and functionalization under photoinduced conditions .

- Methods of Application: The specific methods of application involve the use of a blue LED light for photoinduction .

- Results or Outcomes: The outcomes of these reactions are reshuffled and functionalized ynamides .

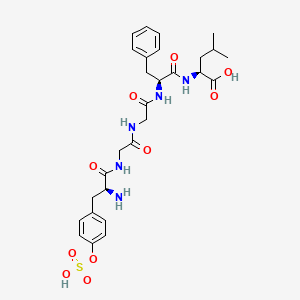

Ynamide Coupling Reagents in Peptide Synthesis

- Scientific Field: Biochemistry

- Application Summary: Ynamide coupling reagents have been found to be effective for peptide fragment condensation, head-to-tail cyclization, and precise incorporation of thioamide substitutions into peptide backbones .

- Methods of Application: The specific methods of application involve peptide synthesis procedures .

- Results or Outcomes: The outcomes of these reactions are peptides with specific modifications .

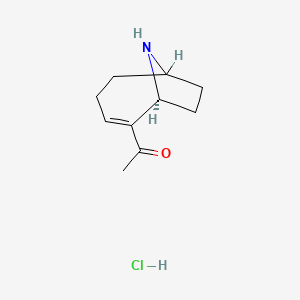

Ynamides in the Synthesis of N-Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: Ynamides have proven to be versatile reagents for organic synthesis, and have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules, especially the valuable N-heterocycles .

- Methods of Application: The specific methods of application involve various reactions including cycloaddition, cyclization, intramolecular alkoxylation-initiated rearrangement, oxygen atom transfer reactions and hydro-heteroatom addition reactions .

- Results or Outcomes: The outcomes of these reactions are structurally complex N-containing molecules, especially the valuable N-heterocycles .

Modular Synthesis of Ynamides

- Scientific Field: Organic Chemistry

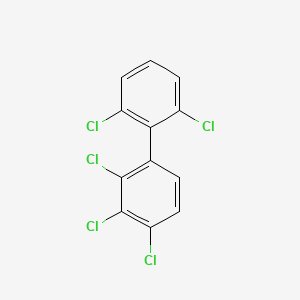

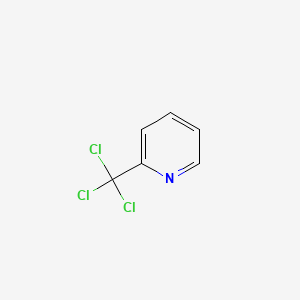

- Application Summary: A flexible, modular ynamide synthesis is reported that uses trichloroethene as an inexpensive two carbon synthon. A wide range of amides and electrophiles can be converted to the corresponding ynamides, importantly including acyclic carbamates, hindered amides, and aryl amides .

- Methods of Application: The specific methods of application involve the use of trichloroethene as a two carbon synthon .

- Results or Outcomes: The outcomes of these reactions are ynamides with a wide range of substituents .

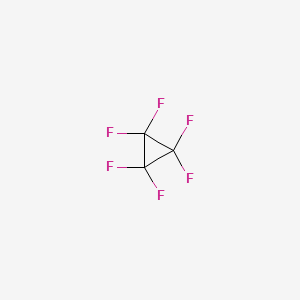

Catalytic Intermolecular Hydrofunctionalizations of Ynamides

- Scientific Field: Organic Chemistry

- Application Summary: Ynamides are electron-rich alkynes with a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group. This unique structure renders diverse reactivities to ynamides in synthetic chemistry .

- Methods of Application: The specific methods of application involve catalytic intermolecular hydrofunctionalizations .

- Results or Outcomes: The outcomes of these reactions are hydrofunctionalized ynamides .

Propriétés

IUPAC Name |

3-phenylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZEVFDPBDIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334958 | |

| Record name | 3-phenylprop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylprop-2-ynamide | |

CAS RN |

7223-30-5 | |

| Record name | 3-phenylprop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

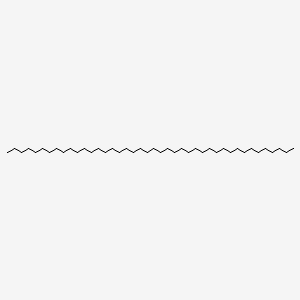

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.